N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone core and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the pyridazinone derivative with 2,3-dimethylphenylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the pyridazinone core can lead to the formation of dihydropyridazinone derivatives.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural versatility.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- N-(2,3-dimethylphenyl)-4-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)butanamide
- N-(2,3-dimethylphenyl)-4-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)butanamide
Uniqueness
N-(2,3-dimethylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is unique due to the specific positioning of the p-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-9-11-19(12-10-16)21-13-14-23(28)26(25-21)15-5-8-22(27)24-20-7-4-6-17(2)18(20)3/h4,6-7,9-14H,5,8,15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHQAOPCLAQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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